molecular formula C16H17ClO5 B2520541 butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate CAS No. 313470-97-2

butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2520541
CAS No.: 313470-97-2
M. Wt: 324.76
InChI Key: VFWMWQCSHLSPAU-UHFFFAOYSA-N
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Description

Butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS: 313470-97-2) is a coumarin derivative with the molecular formula C₁₆H₁₇ClO₅ and a molecular weight of 324.76 g/mol . Structurally, it features a 2H-chromen-2-one (coumarin) backbone substituted with a chlorine atom at position 6, a methyl group at position 4, and a butyl ester-linked acetoxy group at position 7. This compound is of interest in medicinal chemistry due to coumarins' established roles as antimicrobial, anticoagulant, and fluorescent agents.

Properties

IUPAC Name

butyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO5/c1-3-4-5-20-16(19)9-21-14-8-13-11(7-12(14)17)10(2)6-15(18)22-13/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWMWQCSHLSPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 6-chloro-4-methyl-2-oxo-2H-chromene-7-ol with butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown its effectiveness against Mycobacterium tuberculosis, with an IC50 value indicating substantial inhibition .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, thereby improving cognitive functions .

Case Study:
In vitro assays demonstrated that this compound exhibited an IC50 value comparable to established AChE inhibitors, suggesting its potential use in therapeutic applications targeting cognitive decline .

Cancer Research

The cytotoxic effects of this compound have been evaluated on various cancer cell lines. Preliminary findings suggest it may selectively inhibit the proliferation of cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

Development of Novel Therapeutics

The unique structural features of this compound make it a valuable scaffold for the synthesis of new derivatives with enhanced biological activities. Researchers are exploring modifications to improve its efficacy and selectivity against specific targets in disease pathways.

Biological ActivityIC50 (μM)Notes
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed
AChE Inhibition0.25Comparable to standard treatments
Cytotoxicity (Cancer Cell Lines)10.5Selective against cancer cells

Mechanism of Action

The mechanism of action of butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Y040-7041: Butyl 2-[(6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

  • Molecular Formula : C₁₈H₂₂O₅
  • Molecular Weight : 318.36 g/mol
  • Key Difference : The chlorine atom at position 6 is replaced by an ethyl group.
  • Implications: The ethyl group increases lipophilicity (logP ~3.2 vs.

Methyl (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

  • Molecular Formula : C₁₃H₁₁ClO₅
  • Molecular Weight : 282.68 g/mol
  • Key Difference : The butyl ester is replaced by a methyl ester, and a hydroxyl group is present at position 7.
  • Implications : The hydroxyl group enhances water solubility (PSA: 75.2 Ų vs. 61.8 Ų for the butyl ester) but may reduce membrane permeability .

Variations in Ester Chain Length

Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

  • Molecular Formula : C₁₄H₁₄O₅
  • Molecular Weight : 270.26 g/mol
  • Key Difference : The butyl ester is replaced by an ethyl group.
  • Synthesis yields for this derivative (81–82%) are notably higher than literature values for bulkier analogs, suggesting steric hindrance in butyl derivatives .

Substituent Position and Functional Group Modifications

EN300-303065: 2-[(4-Butyl-7-Methyl-2-oxo-2H-chromen-5-yl)oxy]acetic Acid

  • Molecular Formula : C₁₅H₁₄O₄
  • Molecular Weight : 258.28 g/mol
  • Key Differences : Substituents are repositioned (butyl at position 4, methyl at 7) and the ester is replaced by a carboxylic acid.
  • Implications : The carboxylic acid group increases polarity (PSA: 72.5 Ų) and may enhance binding to polar targets like enzymes .

2-[(6-Chloro-4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-propanoic Acid

  • Molecular Formula : C₁₃H₁₁ClO₅
  • Molecular Weight : 282.68 g/mol
  • Key Difference: The butyl ester is replaced by a propanoic acid group.
  • Implications: This modification drastically alters solubility (water solubility >10 mg/mL vs.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents PSA (Ų) logP
Target Compound C₁₆H₁₇ClO₅ 324.76 6-Cl, 4-Me, 7-O-butyl acetate 61.8 2.8
Y040-7041 C₁₈H₂₂O₅ 318.36 6-Et, 4-Me, 7-O-butyl acetate 61.8 3.2
Ethyl 2-[(4-Me-2-oxo-2H-chromen-7-yl)oxy]acetate C₁₄H₁₄O₅ 270.26 4-Me, 7-O-ethyl acetate 61.8 2.1
2-[(6-Cl-4-Me-2-oxo-2H-chromen-7-yl)oxy]-propanoic Acid C₁₃H₁₁ClO₅ 282.68 6-Cl, 4-Me, 7-O-propanoic acid 72.5 1.5

Biological Activity

Butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a derivative of coumarin, has garnered attention in pharmacological research due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including its effects on enzymatic inhibition, antioxidant properties, and antimicrobial effects.

Chemical Structure:

  • Molecular Formula: C₁₂H₉ClO₅
  • Molecular Weight: 268.65 g/mol
  • CAS Number: 326102-48-1

1. Enzyme Inhibition

Research indicates that coumarin derivatives, including this compound, exhibit significant inhibitory effects on various enzymes:

Enzyme Inhibition Type IC₅₀ Value (μM)
Acetylcholinesterase (AChE)Competitive10.4 - 34.2
Butyrylcholinesterase (BuChE)Competitive9.2 - 30.1
Cyclooxygenase (COX)ModerateNot specified

In a study evaluating substituted coumarin derivatives, the most potent compounds showed promising AChE inhibition, which is crucial for conditions like Alzheimer's disease . The introduction of various substituents significantly impacted their inhibitory potency.

2. Antioxidant Activity

Coumarins are recognized for their antioxidant properties. The butyl derivative demonstrated free radical scavenging activity, which is essential in mitigating oxidative stress-related diseases. Studies have shown that similar compounds can inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), contributing to their potential therapeutic applications .

3. Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have been explored extensively:

Microorganism Activity Inhibition (%)
Staphylococcus aureusModerateUp to 8.94%
Methicillin-resistant Staphylococcus aureus (MRSA)InactiveN/A

Research indicates that while some coumarin derivatives exhibit antibacterial activity against certain strains, others show limited effectiveness against resistant strains like MRSA . This suggests a need for further modification of the chemical structure to enhance efficacy.

Case Study 1: AChE Inhibition

In a notable study, a series of substituted coumarins were synthesized and evaluated for their AChE inhibitory activity. The compound with the highest potency demonstrated an IC₅₀ value significantly lower than standard inhibitors like donepezil, suggesting its potential as a therapeutic agent for cognitive disorders .

Case Study 2: Antioxidant Efficacy

A comparative analysis of various coumarin derivatives revealed that this compound exhibited superior antioxidant capacity compared to its parent compounds. This was attributed to the presence of electron-donating groups which enhance radical scavenging activity .

Q & A

Q. Key Comparisons :

Compound Structural Features Unique Properties
Tert-butyl analog Tert-butyl esterHigher lipophilicity (logP +0.5) enhances blood-brain barrier penetration
Ethyl 2-(7-diethylamino derivative) Diethylamino groupFluorescence properties useful in bioimaging
Methyl 2-(6,7-dihydroxy analog) Dihydroxy substitutionChelates metal ions, altering antioxidant activity

Advanced: What strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility. For example, replacing butyl with a PEGylated chain improves aqueous stability .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess metabolic half-life. CYP450 inhibition studies (e.g., using ketoconazole) identify major detoxification pathways .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction. High binding (>90%) may reduce effective concentration .

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